Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-6-methyl-1,4-oxazepane (CAS 1783509-43-2)
Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluoro-6-methyl-1,4-oxazepane (CAS 1783509-43-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold, a seven-membered heterocycle, represents a compelling yet underexplored area of chemical space in drug discovery.[1] Its unique three-dimensional architecture offers the potential for novel interactions with biological targets, positioning it as a desirable motif for the development of new therapeutics. This guide focuses on a specific, functionalized derivative, 6-Fluoro-6-methyl-1,4-oxazepane (CAS 1783509-43-2), a versatile small molecule scaffold with potential applications as a building block in medicinal chemistry.[2][3] While extensive public data on this specific compound is limited, this document synthesizes available information and provides expert insights into its properties, potential synthesis, and characterization, drawing from established knowledge of related fluorinated heterocycles.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
Seven-membered heterocyclic systems like 1,4-oxazepanes are relatively scarce in commercial compound libraries, largely due to the synthetic challenges associated with their formation.[1][4] However, their structural complexity and conformational flexibility make them attractive candidates for probing biological systems. The introduction of a fluorine atom, as in 6-Fluoro-6-methyl-1,4-oxazepane, can significantly modulate a molecule's physicochemical and pharmacological properties. Strategic fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter lipophilicity.[5] The methyl group at the same position further influences the local stereochemistry and conformational preference of the ring system.
Physicochemical Properties and Computational Data
While detailed experimental data for 6-Fluoro-6-methyl-1,4-oxazepane is not extensively published, basic properties can be obtained from commercial suppliers and computational models.
Table 1: Physicochemical Properties of 6-Fluoro-6-methyl-1,4-oxazepane and its Hydrochloride Salt
| Property | 6-Fluoro-6-methyl-1,4-oxazepane | 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride | Source(s) |
| CAS Number | 1783509-43-2 | 1823319-59-0 | ,[6] |
| Molecular Formula | C₆H₁₂FNO | C₆H₁₃ClFNO | ,[6] |
| Molecular Weight | 133.16 g/mol | 169.62 g/mol | ,[6] |
| Purity | ≥95% | ≥98% | ,[6] |
| Topological Polar Surface Area (TPSA) | Not available | 21.26 Ų | [6] |
| logP (calculated) | Not available | 0.7562 | [6] |
| Hydrogen Bond Acceptors | Not available | 2 | [6] |
| Hydrogen Bond Donors | Not available | 1 | [6] |
| Rotatable Bonds | Not available | 0 | [6] |
These computational predictions for the hydrochloride salt suggest a molecule with moderate polarity and a low number of rotatable bonds, indicating a relatively rigid structure.[6]
Synthesis Strategies: A Prospective Approach
A promising approach involves the cyclization of a suitably functionalized amino alcohol precursor. Recent advancements in the synthesis of fluorinated oxazepanes have utilized hypervalent iodine reagents.[7] A potential synthetic pathway could involve the intramolecular cyclization of an allylic amino alcohol, where the fluorine and methyl groups are introduced prior to the ring-closing step.
A recent preprint on the scalable synthesis of 6-functionalized 1,4-oxazepanes highlights a robust protocol involving classical heterocyclization that could potentially be adapted.[1] This methodology accommodates methyl-substituted precursors, suggesting its potential applicability to the synthesis of the target molecule.[1]
Caption: Conceptual retrosynthetic approach.
Proposed Experimental Workflow (Hypothetical):
-
Synthesis of the Precursor: The synthesis would likely commence with a commercially available starting material that can be elaborated to an amino alcohol containing the requisite fluoro-methyl-substituted carbon atom.
-
Cyclization: The key ring-closing step could be achieved under various conditions. A classical approach might involve activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine.[1] Alternatively, modern methods using transition metal catalysis or hypervalent iodine reagents could offer milder conditions and improved yields.[7]
-
Purification: The final product would require purification, likely through column chromatography, to isolate the desired 6-Fluoro-6-methyl-1,4-oxazepane with high purity.
Analytical Characterization: A Roadmap for Structural Elucidation
The definitive structural confirmation of 6-Fluoro-6-methyl-1,4-oxazepane would rely on a suite of analytical techniques.
Table 2: Key Analytical Techniques for Structural Validation
| Technique | Expected Information |
| ¹H NMR | Would provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants would be crucial for determining the ring conformation. |
| ¹³C NMR | Would show the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet would be expected, and its chemical shift would be indicative of the fluorine's chemical environment. |
| Mass Spectrometry (MS) | Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for the C-F, C-O, C-N, and N-H bonds. |
For complex heterocyclic systems like 1,4-oxazepanes, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the ring structure.[8]
Caption: Analytical workflow for structural confirmation.
Potential Applications in Drug Discovery
While no specific biological activities for 6-Fluoro-6-methyl-1,4-oxazepane have been reported in the public literature, the 1,4-oxazepane scaffold is of interest in medicinal chemistry. For instance, derivatives of 1,4-oxazepane have been investigated as dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia.[9] The unique structural and electronic properties imparted by the fluoro and methyl groups make this compound a valuable building block for generating novel chemical entities for screening in various therapeutic areas.
Safety and Handling
Specific safety data for 6-Fluoro-6-methyl-1,4-oxazepane is not publicly available. As with any research chemical, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For the hydrochloride salt, which is a solid, care should be taken to avoid inhalation of dust.[6]
Conclusion and Future Outlook
6-Fluoro-6-methyl-1,4-oxazepane represents a contemporary building block at the intersection of several key areas in medicinal chemistry: seven-membered heterocycles, fluorination, and the exploration of novel chemical space. While detailed public information is currently scarce, this guide provides a framework for understanding its potential based on the broader context of 1,4-oxazepane chemistry. Further research into the synthesis, reactivity, and biological evaluation of this and related compounds is warranted and holds the promise of uncovering new therapeutic agents. The development of scalable and efficient synthetic routes will be critical to unlocking the full potential of this intriguing class of molecules.[1]
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